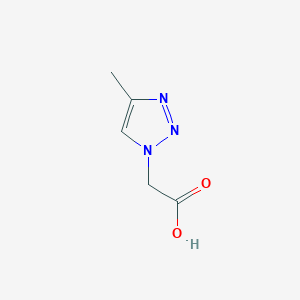![molecular formula C15H11F3O3 B3164031 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone CAS No. 887575-19-1](/img/structure/B3164031.png)
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone
Vue d'ensemble
Description
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone typically involves the reaction of 4-(3-Trifluoromethoxy-phenoxy)benzene with ethanone under specific conditions. One common method involves heating a solution of 4-(3-Trifluoromethoxy-phenoxy)benzene and ethanone in the presence of a catalyst such as p-toluenesulfonic acid in xylene . The reaction mixture is heated under reflux for several hours to yield the desired product.
Analyse Des Réactions Chimiques
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Applications De Recherche Scientifique
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological pathways . This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:
4-[4-(Trifluoromethoxy)phenoxy]piperidine: This compound also contains a trifluoromethoxy group and exhibits similar chemical properties.
3-[[4′-(Trifluoromethoxy)phenoxy]methyl]phenylboronic acid: Another compound with a trifluoromethoxy group, used in various chemical and biological applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[3-(trifluoromethoxy)phenoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-10(19)11-5-7-12(8-6-11)20-13-3-2-4-14(9-13)21-15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOWQDWOBONDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695116 | |
| Record name | 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887575-19-1 | |
| Record name | 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)






